1,N(2)-propanodeoxyguanosine
1,N(2)-propanodeoxyguanosine
1, N2-Propanodeoxyguanosine belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. 1, N2-Propanodeoxyguanosine is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
120667-07-4
VCID:
VC0040622
InChI:
InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1
SMILES:
C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O
Molecular Formula:
C13H17N5O4
Molecular Weight:
307.31 g/mol
1,N(2)-propanodeoxyguanosine
CAS No.: 120667-07-4
Main Products
VCID: VC0040622
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
CAS No. | 120667-07-4 |
---|---|
Product Name | 1,N(2)-propanodeoxyguanosine |
Molecular Formula | C13H17N5O4 |
Molecular Weight | 307.31 g/mol |
IUPAC Name | 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
Standard InChI | InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1 |
Standard InChIKey | HGYWFMCWAWUWRE-DJLDLDEBSA-N |
Isomeric SMILES | C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES | C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |
Canonical SMILES | C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |
Description | 1, N2-Propanodeoxyguanosine belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. 1, N2-Propanodeoxyguanosine is soluble (in water) and a very weakly acidic compound (based on its pKa). |
Synonyms | 1,N(2)-propanodeoxyguanosine |
PubChem Compound | 107870 |
Last Modified | Nov 11 2021 |
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